1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-3-27-15-10-8-14(9-11-15)21-17-12-28(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCXBWCJNJATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 402.47 g/mol
- IUPAC Name : 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Biological Activity Overview
The biological activities of the compound have been explored through various studies focusing on its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Several studies have indicated that compounds containing imidazole and thieno groups exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was assessed for its cytotoxic effects on the MDA-MB-231 breast cancer cell line. Results showed an IC50 value of approximately 21.6 μM, indicating moderate cytotoxicity compared to other derivatives tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 21.6 |
| Other derivatives (e.g., m-ClPh) | MDA-MB-231 | 29.3 |
Case Studies and Research Findings
- In Vitro Studies : A study evaluating a series of thieno derivatives found that modifications to the substituents significantly affected their biological activity. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cell lines .
- Structure-Activity Relationship (SAR) : The biological activity of thieno-imidazole compounds often correlates with their structural features. For example, compounds with higher lipophilicity tend to exhibit better membrane permeability and thus enhanced biological activity.
- Comparative Analysis : In a comparative study involving various heterocyclic compounds, those containing both imidazole and thieno structures were noted for their dual action against cancerous cells and certain viral infections .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant anticancer properties. These compounds have been studied for their ability to induce apoptosis in cancer cells by modulating various signaling pathways.
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For example, studies show that imidazole derivatives can target the Bcl-2 family of proteins, which are crucial regulators of apoptosis .
Antimicrobial Properties
The thieno[3,4-d]imidazole framework is recognized for its antimicrobial activity. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains.
- Case Study : A study highlighted the efficacy of thieno[3,4-d]imidazole derivatives against resistant strains of Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Research Findings : Animal models have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Data Tables
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Donating vs. In contrast, chlorine () and trifluoromethyl () groups introduce electronegativity, altering reactivity and pharmacokinetics.
- Steric Effects : The o-tolyl analog () replaces 2-methoxyphenyl with a methyl group, reducing steric bulk and possibly improving membrane permeability.
Physicochemical Properties
- Solubility : The target compound’s ethoxy and methoxy groups likely enhance solubility in polar aprotic solvents (e.g., DMF) compared to halogenated analogs ().
- Thermal Stability : The sulfone (5,5-dioxide) moiety contributes to thermal stability, as seen in analogs with high boiling points (e.g., 614.7°C for ).
Q & A
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
